molecular formula C15H9O4S- B188970 4-(2-Oxochromen-3-yl)benzenesulfinate CAS No. 6424-78-8

4-(2-Oxochromen-3-yl)benzenesulfinate

Cat. No. B188970
CAS RN: 6424-78-8
M. Wt: 285.3 g/mol
InChI Key: SAZVOCMBQRQZKG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxochromen-3-yl)benzenesulfinate, also known as OCBS, is a sulfinate compound that has been widely used in scientific research. It is a versatile reagent that can be used in organic synthesis, as well as in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(2-Oxochromen-3-yl)benzenesulfinate involves the transfer of a sulfinate group to a substrate. The sulfinate group can act as a leaving group, or as a nucleophile, depending on the reaction conditions. 4-(2-Oxochromen-3-yl)benzenesulfinate can also act as a mild oxidant, by transferring an oxygen atom to a substrate.
Biochemical and Physiological Effects:
4-(2-Oxochromen-3-yl)benzenesulfinate has been shown to have various biochemical and physiological effects. It has been used as a sulfinate transfer agent in the synthesis of sulfonamides, which are used as antibacterial agents. 4-(2-Oxochromen-3-yl)benzenesulfinate has also been used in the synthesis of compounds that have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of fluorescent dyes and probes for biological imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Oxochromen-3-yl)benzenesulfinate in lab experiments is its versatility. It can be used as a mild oxidant, as well as a sulfinate transfer agent. It is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of using 4-(2-Oxochromen-3-yl)benzenesulfinate is its reactivity. It can react with water and air, which can lead to side reactions and reduced yields.

Future Directions

There are several future directions for the use of 4-(2-Oxochromen-3-yl)benzenesulfinate in scientific research. One direction is the synthesis of new organic compounds that have pharmaceutical or agrochemical properties. Another direction is the development of new fluorescent dyes and probes for biological imaging. 4-(2-Oxochromen-3-yl)benzenesulfinate can also be used in the synthesis of materials for energy storage and conversion, such as batteries and solar cells. Finally, 4-(2-Oxochromen-3-yl)benzenesulfinate can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4-(2-Oxochromen-3-yl)benzenesulfinate is a versatile reagent that has been widely used in scientific research. It can be used in organic synthesis, as well as in biochemical and physiological studies. 4-(2-Oxochromen-3-yl)benzenesulfinate has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

4-(2-Oxochromen-3-yl)benzenesulfinate can be synthesized by the reaction of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with benzenesulfinic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.

Scientific Research Applications

4-(2-Oxochromen-3-yl)benzenesulfinate has been widely used in scientific research as a versatile reagent. It can be used as a mild oxidant, as well as a sulfinate transfer agent. 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and probes for biological imaging.

properties

CAS RN

6424-78-8

Product Name

4-(2-Oxochromen-3-yl)benzenesulfinate

Molecular Formula

C15H9O4S-

Molecular Weight

285.3 g/mol

IUPAC Name

4-(2-oxochromen-3-yl)benzenesulfinate

InChI

InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1

InChI Key

SAZVOCMBQRQZKG-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-]

Origin of Product

United States

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